N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15082208
InChI: InChI=1S/C22H22N4O2/c1-27-13-12-23-21-20-19(16-6-4-3-5-7-16)14-26(22(20)25-15-24-21)17-8-10-18(28-2)11-9-17/h3-11,14-15H,12-13H2,1-2H3,(H,23,24,25)
SMILES:
Molecular Formula: C22H22N4O2
Molecular Weight: 374.4 g/mol

N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15082208

Molecular Formula: C22H22N4O2

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine -

Specification

Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
IUPAC Name N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C22H22N4O2/c1-27-13-12-23-21-20-19(16-6-4-3-5-7-16)14-26(22(20)25-15-24-21)17-8-10-18(28-2)11-9-17/h3-11,14-15H,12-13H2,1-2H3,(H,23,24,25)
Standard InChI Key QLFSWOGESZNNMF-UHFFFAOYSA-N
Canonical SMILES COCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Introduction

N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound features a bicyclic structure with a pyrrolo-pyrimidine core, which is substituted with methoxy and phenyl groups. These substituents contribute to its chemical properties and biological activities, making it a promising scaffold for developing therapeutic agents.

Synthesis

The synthesis of N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves a multi-step process. Although specific synthesis steps are not detailed in the available literature, compounds within the pyrrolopyrimidine class often require careful selection of starting materials and reaction conditions to achieve the desired substitutions.

Biological Activity

The mechanism of action for N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily involves its interaction with specific enzymes or receptors. The structural features allow it to effectively bind to active sites of target proteins, particularly kinases involved in various signaling pathways. This binding can modulate biological functions and has implications for therapeutic applications, particularly in oncology and targeted therapies.

Potential Applications

N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several potential applications in scientific research, particularly in medicinal chemistry. Its ability to interact with biological targets makes it a promising candidate for developing therapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator